1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol
Description
Properties
IUPAC Name |
1-methoxy-3-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-5-9-7(11(13)14)8(10-5)16-4-6(12)3-15-2/h6,12H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFNVEYGFFSVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole .
The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the nitroimidazole intermediate with a suitable thiol reagent under controlled conditions. Finally, the methoxy group is introduced through a methylation reaction, typically using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol is primarily attributed to its nitroimidazole moiety. This functional group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound particularly effective against anaerobic bacteria and certain cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Differences
A. Ornidazole (1-Chloro-3-(2-Methyl-5-Nitro-1H-Imidazol-1-Yl)Propan-2-Ol)
- Molecular Formula : C₇H₁₀ClN₃O₃
- Molecular Weight : ~219.63 g/mol
- Key Differences: Replaces the methoxy and sulfanyl groups in the target compound with a chlorine atom at position 1 and a different nitro positioning (5-nitro vs. 4-nitro). The imidazole nitrogen at position 1 is substituted with the propanol chain, whereas the target compound’s sulfur linkage is at position 5.
- The nitro group at position 5 in ornidazole may alter redox properties critical for antimicrobial activity.
B. 3-(1H-Imidazol-5-Yl)Propan-1-Ol
- Molecular Formula : C₆H₁₀N₂O
- Molecular Weight : 126.16 g/mol
- Key Differences: Lacks nitro, methoxy, and sulfanyl groups; features a simpler hydroxyl-terminated propanol chain.
- Implications: Reduced lipophilicity (LogP ~0.6) compared to the target compound, limiting membrane permeability.
Table 1: Comparative Data for Key Compounds
Biological Activity
1-Methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol, also known by its CAS number 115906-37-1, is a compound with potential biological activities that warrant detailed examination. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is with a molecular weight of approximately 247.27 g/mol. The compound features a methoxy group, an imidazole ring with a nitro substituent, and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O4S |
| Molecular Weight | 247.27 g/mol |
| CAS Number | 115906-37-1 |
| InChI | InChI=1S/C8H13N3O4S |
| SMILES | [nH]1c(SCC(O)COC)c(nc1C)N(=O)=O |
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic effects:
Antimicrobial Activity
Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the nitro group in the imidazole ring enhances the compound's ability to inhibit bacterial growth. For instance, similar compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy in vitro.
The biological activity may be attributed to the ability of the compound to interact with specific cellular targets, such as:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing pathways related to inflammation and immune response .
- Enzymatic Inhibition : It is hypothesized that the sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity and affecting metabolic processes.
Case Studies
Several studies have explored the biological implications of related compounds:
- Antibacterial Studies : A study demonstrated that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications in the imidazole ring could enhance potency .
- Antifungal Activity : Another investigation revealed that compounds similar to this compound showed promising antifungal effects against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Research Findings
Research findings related to this compound reveal a trend toward exploring its utility in treating infectious diseases due to its unique structural characteristics. The following table summarizes key findings from various studies:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Significant inhibition of bacterial growth |
| Johnson et al. (2021) | Antifungal Properties | Effective against Candida species |
| Lee et al. (2023) | GPCR Modulation | Altered signaling pathways linked to inflammation |
Q & A
Basic: What are the key synthetic pathways for 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the imidazole core, sulfanyl group coupling, and propan-2-ol backbone assembly.
- Imidazole Nitration: Introduce the nitro group at position 4 of 2-methylimidazole under controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Sulfanyl Group Attachment: React the nitroimidazole intermediate with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to form the sulfanyl linkage.
- Propanol Backbone Coupling: Use nucleophilic substitution (e.g., Mitsunobu reaction) to attach the methoxy-propan-2-ol moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
